2,2'-Sulfonylbis(2-bromo-1-phenylethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) is an organic compound characterized by the presence of two bromo-phenylethanone groups linked by a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(2-bromo-1-phenylethanone) typically involves the bromination of acetophenone derivatives followed by sulfonylation. One common method involves the reaction of 2-bromoacetophenone with a sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenyl groups can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylethanones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenylethanol derivatives.
Scientific Research Applications
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis(2-bromo-1-phenylethanone) involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbons. This facilitates nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: A simpler analog with one bromo-phenylethanone group.
2,2’-Sulfonylbis(acetophenone): Similar structure but without bromine atoms.
Phenacyl Bromide: Another related compound with a single bromo-phenylethanone group.
Uniqueness
2,2’-Sulfonylbis(2-bromo-1-phenylethanone) is unique due to the presence of both bromine atoms and the sulfonyl linkage, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
51911-54-7 |
---|---|
Molecular Formula |
C16H12Br2O4S |
Molecular Weight |
460.1 g/mol |
IUPAC Name |
2-bromo-2-(1-bromo-2-oxo-2-phenylethyl)sulfonyl-1-phenylethanone |
InChI |
InChI=1S/C16H12Br2O4S/c17-15(13(19)11-7-3-1-4-8-11)23(21,22)16(18)14(20)12-9-5-2-6-10-12/h1-10,15-16H |
InChI Key |
RBDSASZEQXDYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C(C(=O)C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.